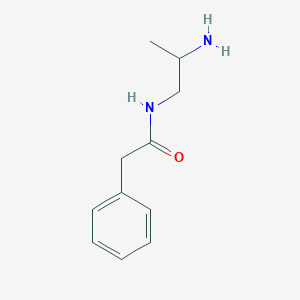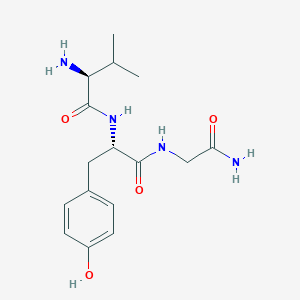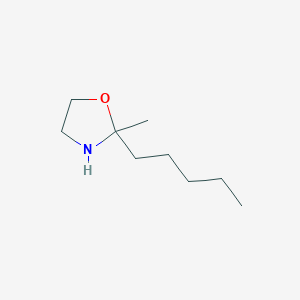
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is a chemical compound with the molecular formula C17H14Br2O2 It is a derivative of pentanedione, where two bromine atoms and two phenyl groups are substituted at the 2 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- can be synthesized through a multi-step process involving the bromination of 1,5-pentanedione followed by the introduction of phenyl groups. The reaction typically involves the use of bromine (Br2) as the brominating agent and phenylmagnesium bromide (C6H5MgBr) for the phenylation step. The reaction conditions often require a controlled temperature and the presence of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the bromine atoms.
1,5-Dibromo-2,4-pentanedione: Similar in structure but lacks the phenyl groups.
1,5-Dibromopentane: Contains bromine atoms but lacks the diketone and phenyl groups.
Uniqueness
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
56568-43-5 |
|---|---|
Molekularformel |
C17H14Br2O2 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
2,4-dibromo-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Br2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
KHOLAKHYOHKYLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
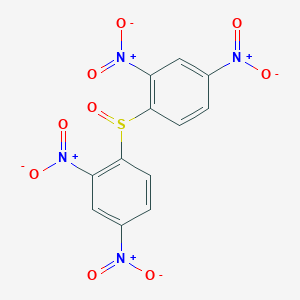
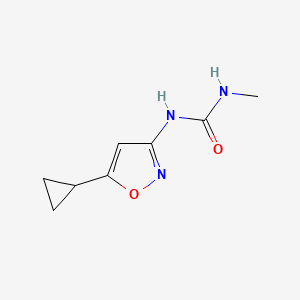
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
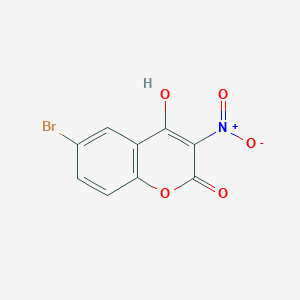
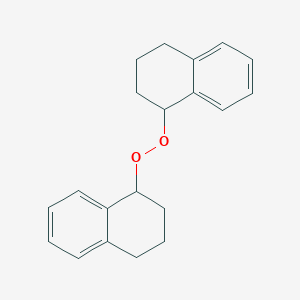
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
